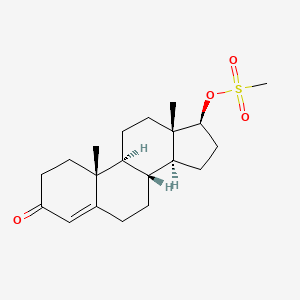

Testosterone Methanesulfonate

Description

Contextualization of Steroidal Esters in Organic and Bioorganic Chemistry

Esters are a fundamental class of organic compounds, characterized by a carbonyl group adjacent to an ether linkage. numberanalytics.comfiveable.me In the realm of bioorganic chemistry, steroidal esters are of significant interest. Steroids, a class of lipids, play crucial roles in numerous biological processes. numberanalytics.comnumberanalytics.com The esterification of steroids, such as the formation of testosterone (B1683101) methanesulfonate (B1217627), modifies their chemical properties. nih.gov This alteration can influence their solubility, stability, and reactivity. numberanalytics.comnih.gov For instance, the esterification of estradiol (B170435) with fatty acids results in long-lived hormones. nih.gov While some steroid esters have been synthesized for pharmacological use for decades due to their prolonged therapeutic potency, the physiological roles of many naturally occurring steroidal esters are still under investigation. nih.govoup.com

Overview of Methanesulfonate Functionality in Chemical Synthesis and Reactivity

The methanesulfonate group (CH₃SO₃⁻), often referred to as a mesylate, is the conjugate base of methanesulfonic acid. nih.govrsc.org Methanesulfonic acid is a strong acid, comparable in strength to inorganic acids like sulfuric acid. rsc.org A key feature of the methanesulfonate group in organic synthesis is its excellent leaving group ability in nucleophilic substitution reactions. cymitquimica.commasterorganicchemistry.com This is attributed to the stability of the methanesulfonate anion, which is a weak base due to resonance delocalization of the negative charge across the oxygen atoms. masterorganicchemistry.com The conversion of an alcohol's hydroxyl group, which is a poor leaving group, into a mesylate significantly enhances its reactivity toward substitution. masterorganicchemistry.com Methanesulfonates are also noted for their stability against hydrolysis and oxidation. rsc.org

Rationale for Dedicated Academic Inquiry into Testosterone Methanesulfonate

The specific combination of the testosterone steroid core with a methanesulfonate ester group warrants dedicated scientific investigation. Testosterone itself is a primary androgen, playing a critical role in the development of male secondary sexual characteristics. nih.govdrugbank.com The introduction of the methanesulfonate group at the 17-beta position of testosterone creates a molecule with distinct chemical properties. This compound serves as an intermediate in the synthesis of Androstadienone, a compound found on male human axillary hair and skin. as-1.co.jpcymitquimica.com The study of this compound can provide valuable insights into the structure-activity relationships of modified steroids and the synthetic pathways for creating novel androstene derivatives.

Compound Information Table

| Compound Name | Molecular Formula |

| Testosterone | C₁₉H₂₈O₂ ebi.ac.uk |

| This compound | C₂₀H₃₀O₄S as-1.co.jp |

| Methanesulfonic Acid | CH₄O₃S rsc.org |

| Estradiol | C₁₈H₂₄O₂ |

| Androstadienone | C₁₉H₂₆O |

| Methanesulfonate | CH₃O₃S⁻ nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4S/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(24-25(3,22)23)20(16,2)11-9-17(15)19/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFQLMPFZOYMAI-RABCQHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949101 | |

| Record name | 3-Oxoandrost-4-en-17-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23067-29-0, 26238-00-6 | |

| Record name | NSC65678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxoandrost-4-en-17-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Reactivity of Testosterone Methanesulfonate

Approaches for the Esterification of Testosterone (B1683101) with Methanesulfonic Acid

The formation of testosterone methanesulfonate (B1217627) involves the creation of an ester linkage between the C17-hydroxyl group of testosterone and methanesulfonic acid. This transformation can be achieved through several synthetic protocols, each with distinct advantages concerning reaction conditions, yield, and purity.

The most direct and common method for synthesizing testosterone methanesulfonate is the reaction of testosterone with an activated derivative of methanesulfonic acid, typically methanesulfonyl chloride (MsCl). This reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com

The general reaction is as follows: Testosterone + CH₃SO₂Cl --(Base)--> this compound + Base·HCl

Optimization of this protocol involves the careful selection of the solvent, base, reaction temperature, and stoichiometry of the reagents. Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically employed to prevent hydrolysis of the highly reactive methanesulfonyl chloride. The reaction is often initiated at a reduced temperature (e.g., 0 °C to -15 °C) to control the exothermic nature of the reaction and minimize side-product formation, before being allowed to proceed at room temperature. mdpi.com Molar equivalents of the base and methanesulfonyl chloride are adjusted to ensure complete conversion of the testosterone starting material while avoiding excess reagents that could complicate purification.

In the context of sulfonate ester synthesis, the "activating agent" is typically the sulfonyl chloride itself (e.g., methanesulfonyl chloride), which is highly electrophilic and reactive towards nucleophiles like the hydroxyl group of testosterone. chemistry-chemists.com However, the term can also refer to catalysts that enhance the reaction rate. 4-(Dimethylamino)pyridine (DMAP) is frequently used as a catalyst in acylation and related reactions. semanticscholar.org Although less common for sulfonylations than for carboxylations, DMAP can act as a nucleophilic catalyst by reacting with methanesulfonyl chloride to form a highly reactive methanesulfonylpyridinium intermediate, which is then more susceptible to attack by the sterically hindered 17β-hydroxyl group of testosterone.

Other strategies for esterification, such as those employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are more characteristic of reactions involving carboxylic acids and are not standard for forming sulfonate esters from sulfonic acids. researchgate.net The high reactivity of sulfonyl chlorides generally makes such additional activating agents unnecessary.

While specific yield data for the synthesis of this compound is not extensively published, a comparative analysis can be drawn from general testosterone esterification studies. These studies highlight how different methodologies impact reaction efficiency and product yield. For instance, research on the synthesis of various testosterone esters has compared conventional heating methods with microwave-assisted synthesis. semanticscholar.orgresearchgate.net

Microwave-assisted, solvent-free esterification of testosterone using a polymer-supported tosylic acid catalyst (a related sulfonic acid esterification) has been shown to dramatically reduce reaction times to mere minutes, affording desired esters in moderate to excellent yields (33–96%) without extensive work-up procedures. semanticscholar.orgresearchgate.net In contrast, classical methods involving acyl chlorides and bases like triethylamine/DMAP at room temperature typically require much longer reaction times (e.g., 24 hours) and yield products in a range of 41-87% after purification. semanticscholar.org This suggests that similar microwave-assisted strategies could be applied to the synthesis of this compound to improve efficiency.

Below is an interactive data table comparing different methods for the synthesis of testosterone esters, which illustrates the types of comparisons relevant for optimizing the synthesis of this compound.

| Method | Catalyst/Reagents | Conditions | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|---|

| Classical Acylation | Acyl Chloride, Et3N, DMAP | CH2Cl2, 0-25 °C | 24 hours | 41-87% | semanticscholar.org |

| Conventional Heating | Acyl Chloride, Immobilized p-TsOH | CH2Cl2, 25 °C | 24 hours | 42-74% | semanticscholar.org |

| Microwave-Assisted Synthesis | Acyl Chloride, Immobilized p-TsOH | Solvent-free, 100 °C, 200 W | 2.5 minutes | 33-96% | semanticscholar.orgresearchgate.net |

Note: The data presented is for the synthesis of various testosterone carboxylate esters and serves as a representative comparison of synthetic methodologies.

Utilization of Activating Agents in Methanesulfonate Formation

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound from testosterone and methanesulfonyl chloride follows a nucleophilic substitution mechanism at the sulfur atom. The key steps are:

Activation of the Nucleophile: The base (e.g., triethylamine) deprotonates the 17β-hydroxyl group of testosterone. This increases the electron density on the oxygen atom, making it a more potent nucleophile.

Nucleophilic Attack: The resulting alkoxide ion attacks the electrophilic sulfur atom of methanesulfonyl chloride. This forms a transient trigonal bipyramidal intermediate.

Leaving Group Departure: The intermediate collapses, expelling a chloride ion as the leaving group.

Neutralization: The chloride ion is neutralized by the protonated base (e.g., triethylammonium (B8662869) chloride).

This mechanism ensures that the esterification occurs specifically at the hydroxyl group. The secondary 17β-hydroxyl is more reactive than the enone system in ring A under these conditions, leading to high selectivity.

Stereochemical Control and Purity Considerations in Synthetic Pathways

A critical aspect of steroid synthesis is the control of stereochemistry. Testosterone has a specific three-dimensional structure, and the biological activity of its derivatives is highly dependent on preserving this configuration. In the synthesis of this compound, the primary stereochemical consideration is the configuration at the C-17 carbon, which bears the hydroxyl group.

The esterification reaction with methanesulfonyl chloride occurs at the oxygen atom of the hydroxyl group and does not involve breaking the C-17-O bond. Therefore, the reaction proceeds with retention of the natural 17β-stereochemistry. The reaction conditions are typically mild enough to prevent side reactions like epimerization (inversion of stereochemistry) at adjacent chiral centers.

Purity is paramount, as this compound is often an intermediate for subsequent reactions. Common impurities can include unreacted testosterone, byproducts from the decomposition of the sulfonyl chloride, and any over-sulfonated products, although the latter is unlikely given the single reactive hydroxyl group. The purification process is designed to remove these contaminants effectively.

Advanced Purification and Isolation Techniques for this compound

Following the synthesis, a purification step is essential to isolate this compound in high purity.

Initial Work-up: The reaction mixture is typically quenched with water or a dilute aqueous acid to neutralize any remaining base and hydrolyze excess methanesulfonyl chloride. The product is then extracted into an organic solvent.

Column Chromatography: The most common method for purifying steroid derivatives is column chromatography using silica (B1680970) gel. semanticscholar.org A solvent system, often a gradient mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or acetone), is used to separate the slightly more polar this compound from the less polar byproducts and the more polar unreacted testosterone.

Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent can be an effective method for achieving high purity. One report notes the melting point of a synthesized methanesulfonate steroid derivative after purification. uct.ac.za

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, HPLC is the technique of choice. wada-ama.org Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, can effectively separate the target compound from closely related impurities. The development of two-dimensional HPLC methods allows for even greater purification power, which is particularly useful for complex sample matrices or when extremely high purity is required. wada-ama.org

Chemical Transformations and Stability Profiling of Testosterone Methanesulfonate

Hydrolytic Stability and Degradation Pathways of the Ester Linkage

The ester linkage in testosterone (B1683101) methanesulfonate (B1217627) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield testosterone and methanesulfonic acid. The rate and pathway of this degradation are influenced by several factors, most notably pH and the solvent system.

While specific kinetic data for the hydrolysis of testosterone methanesulfonate is not extensively documented in publicly available literature, the behavior of other steroid esters and alkyl methanesulfonates provides a strong basis for understanding its stability profile. Ester hydrolysis is generally catalyzed by both acids and bases. pearson.com

Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions (high pH), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. researchgate.net This dual catalysis typically results in a U-shaped pH-rate profile, where the hydrolysis rate is at a minimum in the neutral pH range and increases at both acidic and basic pH.

The solvent system also plays a critical role. The rate of hydrolysis of esters, such as ethyl methanesulfonate, has been shown to be dependent on the composition of the solvent. For instance, in aqueous ethanol (B145695) mixtures, changes in the solvent polarity and solvation of the transition state can significantly alter the reaction kinetics. medcraveonline.com Generally, increasing the water content in an aqueous-organic solvent mixture will increase the rate of hydrolysis due to the higher concentration of the reacting water molecule.

Table 3.1.1: Predicted Influence of pH on the Hydrolytic Stability of this compound (Analogical Data)

| pH Range | Predominant Mechanism | Predicted Relative Rate of Hydrolysis |

| < 4 (Acidic) | Specific Acid Catalysis | High |

| 4 - 8 (Neutral) | Uncatalyzed/Water-catalyzed | Low |

| > 8 (Basic) | Base-catalyzed Hydrolysis | High |

This table is based on the general principles of ester hydrolysis and data from analogous compounds. pearson.comresearchgate.net

The primary and expected products of the complete hydrolysis of this compound are testosterone and methanesulfonic acid. The reaction proceeds via the cleavage of the acyl-oxygen bond of the ester.

Reaction Scheme: this compound + H₂O → Testosterone + Methanesulfonic Acid

In the broader context of steroid metabolism, testosterone itself can undergo further degradation. For example, microbial degradation pathways can oxidize the 17-hydroxyl group to a ketone, forming androstenedione, and subsequently cleave the steroid rings. nih.gov However, under typical chemical hydrolysis conditions, the primary degradation products would be limited to the parent steroid and the corresponding sulfonic acid. The identification and characterization of these products would be routinely accomplished using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. epa.gov

Influence of pH and Solvent Systems on Hydrolysis Kinetics

Transesterification Reactions with Diverse Alcohol Substrates

Transesterification is a process where the methanesulfonate group of this compound is exchanged with the alkoxy group of an alcohol, resulting in the formation of a new testosterone ester and methanol. sioc-journal.cn This reaction is also typically catalyzed by acids or bases.

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the this compound. The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. sioc-journal.cn

While specific studies on the transesterification of this compound are scarce, research on other esters, including steroid esters, demonstrates the feasibility of this reaction with a variety of alcohol substrates, ranging from simple primary and secondary alcohols to more complex polyols. medcraveonline.comresearchgate.net The reactivity of the alcohol substrate will generally follow the order of primary > secondary > tertiary, due to steric hindrance.

Table 3.2: Potential Transesterification Products of this compound with Various Alcohols (Illustrative)

| Alcohol Substrate | Resulting Testosterone Ester |

| Ethanol | Testosterone Ethanoate (Testosterone Acetate) |

| Propan-2-ol (Isopropanol) | Testosterone Isopropanoate |

| Benzyl Alcohol | Testosterone Benzoate |

| Ethylene (B1197577) Glycol | Testosterone mono- or di-esters of ethylene glycol |

This table illustrates potential products based on the principles of transesterification reactions. sioc-journal.cnresearchgate.net

Reactivity of the Methanesulfonate Leaving Group in Nucleophilic Displacement Reactions

The methanesulfonate (mesylate) anion is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting anion, which is resonance-stabilized. ontosight.airesearchgate.net This makes the carbon atom to which it is attached (C-17 of the steroid nucleus) an electrophilic center susceptible to attack by a wide range of nucleophiles.

Nucleophilic displacement reactions at C-17 of this compound would likely proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry at this center. The steroidal backbone can influence the accessibility of the C-17 position to the incoming nucleophile.

A variety of nucleophiles can be employed to displace the methanesulfonate group, leading to a diverse array of C-17 substituted testosterone derivatives. Examples of such nucleophiles include halides (F⁻, Cl⁻, Br⁻, I⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and various oxygen and sulfur nucleophiles. Studies on other steroidal mesylates have shown that they readily undergo such displacement reactions. For instance, the reaction of steroidal mesylates with azide ions is a common method for introducing an azido (B1232118) group, which can be further reduced to an amine. nih.gov

Table 3.3: Illustrative Nucleophilic Displacement Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Azide | Sodium Azide (NaN₃) | 17-azido-testosterone derivative |

| Iodide | Sodium Iodide (NaI) | 17-iodo-testosterone derivative |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 17-methylthio-testosterone derivative |

| Amine | Ammonia (NH₃) | 17-amino-testosterone derivative |

This table provides hypothetical examples based on the known reactivity of methanesulfonates as leaving groups. ontosight.ainih.gov

Derivatization Strategies for Enhanced Chemical Manipulations

Derivatization is the transformation of a chemical compound into a derivative to enhance its properties for a specific purpose, such as improving its stability, volatility for gas chromatography, or ionization efficiency for mass spectrometry. nih.govnih.gov In the context of this compound, derivatization can be targeted at either the ketone at C-3 or by leveraging the reactivity of the methanesulfonate group.

One common derivatization strategy for steroids containing a keto group is the formation of oximes or silyl (B83357) enol ethers. For example, the C-3 ketone of this compound can react with hydroxylamine (B1172632) to form an oxime.

The methanesulfonate group itself can be the target of derivatization. As discussed in the previous section, its displacement by various nucleophiles is a form of derivatization that allows for the introduction of a wide range of functional groups at the C-17 position. This is a powerful tool for creating novel testosterone analogs with potentially different biological activities or for introducing labels for analytical purposes. For instance, reaction with a fluorescent amine could yield a fluorescently tagged testosterone derivative.

Another strategy involves the use of derivatizing agents that react with the entire molecule to improve its analytical characteristics. For example, reagents that enhance ionization in mass spectrometry can be used to achieve lower detection limits. researchgate.net

Table 3.4: Potential Derivatization Strategies for this compound

| Target Functional Group | Derivatization Reaction | Purpose |

| C-3 Ketone | Oximation with hydroxylamine | Protection of the ketone, altering polarity |

| C-3 Ketone | Silylation to form a silyl enol ether | Increase volatility for GC analysis |

| C-17 Methanesulfonate | Nucleophilic substitution with a fluorescent amine | Introduction of a fluorescent label for detection |

| C-17 Methanesulfonate | Reduction to remove the functional group | Synthesis of 17-deoxy testosterone derivatives |

Advanced Analytical Characterization of Testosterone Methanesulfonate

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Testosterone (B1683101) Methanesulfonate (B1217627) by mapping the proton (¹H) and carbon-¹³ (¹³C) framework. While specific NMR data for Testosterone Methanesulfonate is not widely published, the expected chemical shifts can be inferred from the known spectra of testosterone and other methanesulfonate esters.

The ¹H-NMR spectrum of this compound is expected to show characteristic signals for the testosterone steroid nucleus. The introduction of the methanesulfonate group at the C-17 position significantly impacts the chemical shift of the adjacent protons. The proton at C-17 would experience a downfield shift compared to its position in testosterone (around 3.67 ppm) due to the electron-withdrawing nature of the sulfonate ester. Additionally, a distinct singlet corresponding to the methyl protons of the methanesulfonyl group would appear, likely in the range of 2.8-3.2 ppm.

The ¹³C-NMR spectrum would similarly reflect the structure. The carbon atom at C-17 would be significantly shifted downfield upon esterification. The carbon of the methanesulfonyl methyl group would also present a characteristic signal.

Predicted ¹H-NMR Chemical Shifts for this compound

This table is predictive and based on data for testosterone and related methanesulfonate compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| C-18 (CH₃) | ~0.85 |

| C-19 (CH₃) | ~1.20 |

| C-4 (CH) | ~5.73 |

| C-17 (CH) | > 4.5 (downfield from ~3.67 in testosterone) |

| Mesylate (CH₃) | ~3.0 |

Predicted ¹³C-NMR Chemical Shifts for this compound

This table is predictive and based on data for testosterone and related methanesulfonate compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| C-3 (C=O) | ~199.5 |

| C-4 (C) | ~124.0 |

| C-5 (C=) | ~171.0 |

| C-17 (CH) | > 81.0 (downfield from ~81.6 in testosterone) |

| Mesylate (CH₃) | ~38-40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for both the testosterone backbone and the methanesulfonate group.

Key expected vibrational frequencies include:

A strong absorption band around 1665 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone in the A-ring.

A band around 1615 cm⁻¹ for the C=C stretching of the enone system.

Strong, characteristic absorption bands for the sulfonate group (SO₃). Asymmetric and symmetric S=O stretching vibrations are expected to appear in the regions of 1350-1380 cm⁻¹ and 1170-1180 cm⁻¹, respectively. researchgate.net

A band corresponding to the S-O-C stretching vibration would also be present, typically in the 900-1000 cm⁻¹ region. researchgate.net

Predicted IR Absorption Bands for this compound

This table is predictive and based on data for testosterone and methanesulfonate compounds. researchgate.netnist.govnist.gov

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| α,β-Unsaturated Ketone | ~1665 | C=O Stretch |

| Alkene | ~1615 | C=C Stretch |

| Methanesulfonate | ~1350-1380 | Asymmetric S=O Stretch |

| Methanesulfonate | ~1170-1180 | Symmetric S=O Stretch |

| Methanesulfonate | ~900-1000 | S-O-C Stretch |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore in this compound is the α,β-unsaturated ketone system in the A-ring of the steroid nucleus. This system is responsible for a characteristic absorption maximum (λmax) in the ultraviolet region.

For testosterone in ethanol (B145695) or methanol, the λmax is typically observed around 240-242 nm. nih.gov Since the methanesulfonate group at C-17 is electronically isolated from this chromophore, it is not expected to significantly alter the λmax. Therefore, the UV-Vis spectrum of this compound should be very similar to that of testosterone, exhibiting a strong absorbance at approximately 241 nm. scirp.org This property is particularly useful for quantitative analysis using UV detection in methods like HPLC.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₂₀H₃₀O₄S, which corresponds to a molecular weight of 366.5 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 367.5. Tandem mass spectrometry (MS/MS) would induce fragmentation of this parent ion. Key fragmentation pathways would involve the loss of methanesulfonic acid (CH₃SO₃H, 96 u), resulting in a major fragment ion at m/z 271.2, corresponding to the dehydrated testosterone cation. Other fragments characteristic of the steroid ring system would also be observed, similar to those seen in the mass spectrum of testosterone itself, such as ions at m/z 109 and 97. lcms.cz

Predicted Mass Spectrometry Data for this compound

This table is predictive and based on data for testosterone and general principles of mass spectrometry. nist.govlcms.cz

| Ion | Expected m/z | Description |

| [M+H]⁺ | 367.5 | Protonated molecular ion |

| [M-CH₃SO₃H+H]⁺ | 271.2 | Loss of methanesulfonic acid |

| - | 109.0 | Characteristic steroid fragment |

| - | 97.0 | Characteristic steroid fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for profiling any related impurities. A reversed-phase HPLC method would be most suitable for this compound.

A typical HPLC system would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. uct.ac.za Gradient elution may be employed to achieve optimal separation of the main compound from any potential impurities, such as unreacted testosterone, degradation products, or by-products from the synthesis. Detection is typically performed using a UV detector set at the λmax of the chromophore, around 240 nm. uct.ac.za

The retention time of this compound would be different from that of testosterone due to the presence of the more polar methanesulfonate group. The exact retention time would depend on the specific chromatographic conditions. Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose in quality control. ajol.info

Illustrative HPLC Method Parameters for this compound Analysis

This table presents a hypothetical set of parameters based on methods for testosterone and related steroid esters. uct.ac.zaajol.info

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | UV at 240 nm |

Gas Chromatography (GC) for Volatility-Enhanced Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its suitability for GC analysis. A common approach for steroids is the formation of more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. This process involves reacting the hydroxyl groups of the steroid with a silylating agent, like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to produce a less polar and more volatile compound suitable for GC analysis. researchgate.net

The GC analysis of testosterone esters typically utilizes a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net The separation is achieved based on the differences in the boiling points and interactions of the analytes with the stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds from the column. Detection is commonly performed using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS).

A typical GC method for the analysis of testosterone esters would involve a splitless injection of the derivatized sample onto the column. The carrier gas, usually helium, flows at a constant rate to move the analytes through the column. The temperature program might start at a lower temperature and ramp up to a higher temperature to ensure the elution of all compounds of interest.

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for High-Resolution Analysis

For enhanced sensitivity and specificity, coupled (or hyphenated) techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. acs.orgoup.comresearchgate.net These techniques provide high-resolution analysis, which is crucial for distinguishing the analyte from complex matrix components and other structurally similar compounds.

LC-MS/MS: This technique has become a benchmark for steroid analysis due to its high specificity and accuracy, particularly at low concentrations. acs.orgresearchgate.net It combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. For testosterone and its esters, reverse-phase HPLC is often used for separation. transharmreduction.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. scholarsresearchlibrary.comfarmaciajournal.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for steroids. acs.org In the tandem mass spectrometer, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces background noise, allowing for very low detection limits. nih.gov

GC-MS: As mentioned, GC can be coupled with a mass spectrometer for enhanced analysis. oup.com In GC-MS, after the analytes are separated by the GC column, they are ionized, typically by electron ionization (EI) or chemical ionization (CI). oup.com The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification. For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, greatly increasing sensitivity. researchgate.net For testosterone esters, GC-MS analysis often requires a derivatization step to improve volatility and chromatographic performance. researchgate.netnih.gov

Method Validation Parameters for Analytical Quantification in Research Settings

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation is a process that demonstrates that the analytical procedure is accurate, precise, specific, and robust for the quantification of the analyte. The International Council for Harmonisation (ICH) provides guidelines for method validation. transharmreduction.org

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r) or coefficient of determination (R²) of the calibration curve, which should ideally be close to 1. oup.comresearchgate.net For the analysis of testosterone and its impurities, a correlation coefficient greater than 0.99 is generally considered acceptable. ejpmr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com These are crucial parameters for determining the sensitivity of the method. For testosterone and its esters, LOQs in the low ng/mL or even pg/mL range can be achieved with sensitive LC-MS/MS methods. mdpi.comnih.gov

Table 1: Representative Linearity, Range, and Sensitivity Data for Steroid Analysis Please note: This table presents typical data for testosterone and related steroids from various research articles and should be considered illustrative for this compound.

| Parameter | Technique | Typical Value/Range | Reference |

|---|---|---|---|

| Linearity (R²) | LC-MS/MS | > 0.99 | researchgate.net |

| Range | LC-MS/MS | 1 - 64 ng/mL | farmaciajournal.com |

| LOD | GC-MS | 0.1 - 0.5 ng/mL | nih.gov |

| LOQ | LC-MS/MS | 0.38 - 1.18 ng/mL | mdpi.com |

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). It is typically assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. For impurity determination in testosterone, a %RSD below 1.0% for both intra-day and inter-day precision has been reported.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and is typically expressed as the percentage recovery. Recoveries for the analysis of testosterone impurities are generally expected to be within 95.6% to 108.7%. transharmreduction.org

Table 2: Representative Precision and Accuracy Data for Steroid Analysis Please note: This table presents typical data for testosterone and related steroids from various research articles and should be considered illustrative for this compound.

| Parameter | Level | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Precision (%RSD) | Repeatability (Intra-day) | < 15% | nih.gov |

| Intermediate Precision (Inter-day) | < 15% | thermofisher.com | |

| Accuracy (% Recovery) | - | 80 - 120% | mdpi.com |

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, flow rate, and column temperature. The method is considered robust if the results remain within acceptable criteria despite these small changes.

Stability: The stability of the analyte in a sample matrix under different storage and processing conditions is also a critical part of method validation. This includes the stability of the stock solutions and the stability of the analyte in the sample at room temperature, refrigerated, and frozen for certain periods. For instance, the stability of testosterone and its impurities in the analytical solution might be established for up to 24 hours at room temperature. Stability indicating methods are those that can accurately measure the active ingredient without interference from degradation products, which is crucial for assessing the shelf-life of a substance. transharmreduction.org

Biochemical Transformations and in Vitro Enzymatic Interactions of Testosterone Methanesulfonate

In Vitro Enzymatic Hydrolysis of the Methanesulfonate (B1217627) Ester by Esterases

The primary metabolic pathway for testosterone (B1683101) esters in the body is enzymatic hydrolysis, which cleaves the ester bond to release free testosterone and the corresponding acid. wikipedia.org This process is catalyzed by a class of enzymes known as esterases, which are ubiquitous in various tissues and blood serum. nih.govnih.gov

The rate of hydrolysis of steroid esters is significantly influenced by the nature of the ester group and the specific esterase involved. nih.gov Studies on various testosterone esters have demonstrated that the length and branching of the acyl chain can affect the kinetics of the enzymatic reaction. nih.gov For instance, some esterases exhibit a higher affinity for short-chain esters, while others may preferentially hydrolyze longer-chain esters. nih.gov

To illustrate the type of data that would be generated in such research, the following interactive table presents hypothetical kinetic parameters for the hydrolysis of Testosterone Methanesulfonate by different esterases.

Hypothetical Enzyme Kinetic Data for this compound Hydrolysis

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 150 | 25 |

| Porcine Liver Esterase | 250 | 40 |

| Candida antarctica Lipase B | 80 | 65 |

| Pseudomonas cepacia Lipase | 120 | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

The enzymatic cleavage of the ester bond in this compound is expected to yield two primary products: testosterone and methanesulfonic acid. wikipedia.org This hydrolysis reaction would regenerate the active testosterone molecule, allowing it to interact with androgen receptors, and release the methanesulfonic acid moiety.

The identification of these products would typically be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which would confirm the presence of both testosterone and methanesulfonic acid in the reaction mixture following incubation with a suitable esterase.

Characterization of Enzyme Kinetics and Substrate Specificity in Model Systems

Microbial Transformations of this compound in Controlled Environments

Microorganisms, particularly fungi, are known to be versatile biocatalysts capable of performing a wide range of transformations on steroid molecules, including testosterone and its esters. nih.govresearchgate.net These transformations often involve hydroxylation at various positions on the steroid nucleus, oxidation of hydroxyl groups, and reduction of double bonds. researchgate.netramauniversity.ac.in

Studies on the microbial transformation of various testosterone esters have shown that the ester group can influence the extent and type of transformation. nih.gov The initial step is often the hydrolysis of the ester to release free testosterone, which is then further metabolized by the microorganism. nih.gov Therefore, it is anticipated that in a controlled environment with a suitable microbial culture, this compound would first be hydrolyzed to testosterone, which could then undergo further transformations depending on the specific microbial species and its enzymatic machinery. Common transformations of testosterone by fungi include hydroxylation at the 6β, 7α, 11α, and 15α positions. researchgate.net

Investigation of this compound as a Substrate Analog for Steroidogenic Enzymes in In Vitro Assays

Steroidogenic enzymes are responsible for the biosynthesis of steroid hormones from cholesterol. nih.govscielo.br These enzymes, which include various cytochrome P450s and hydroxysteroid dehydrogenases, exhibit a high degree of substrate specificity. oup.comnih.gov A substrate analog is a molecule that is structurally similar to the natural substrate and can bind to the enzyme's active site.

This compound, due to its structural similarity to testosterone, could potentially act as a substrate analog for enzymes involved in testosterone metabolism. For instance, it might interact with enzymes like 5α-reductase, which converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), or with aromatase (CYP19A1), which converts testosterone to estradiol (B170435). mdpi.com The presence of the methanesulfonate group at the 17β-position could either inhibit these enzymes by blocking access to the active site or be recognized and lead to the formation of a modified product.

Furthermore, the structural similarity to steroid sulfates, which are known to be substrates for some steroidogenic enzymes, suggests a potential interaction. oup.com However, it is also possible that the bulky and polar methanesulfonate group could prevent effective binding to the active sites of these enzymes. oup.com

Exploration of Non-Covalent Interactions with Biomolecules in Model Biochemical Systems

In the bloodstream, testosterone is primarily transported bound to plasma proteins, mainly sex hormone-binding globulin (SHBG) and albumin. wikipedia.org These non-covalent interactions are crucial for the transport, bioavailability, and metabolism of the hormone.

It is expected that this compound would also interact with these transport proteins. The addition of the polar methanesulfonate group at the 17β-position would likely alter the binding affinity compared to testosterone. The nature of this alteration—whether it increases or decreases the binding affinity for albumin and SHBG—would depend on the specific non-covalent interactions (e.g., hydrophobic interactions, hydrogen bonding) within the binding pockets of these proteins. Studies with other steroid esters have shown that the ester group can influence protein binding. A detailed investigation using techniques like equilibrium dialysis or fluorescence quenching would be necessary to quantify the binding parameters of this compound to these and other biomolecules.

Theoretical and Computational Studies on Testosterone Methanesulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity. For testosterone (B1683101) and its derivatives, these calculations provide insights into how the ester group, such as a methanesulfonate (B1217627), influences the electronic distribution across the steroid core. researchgate.netnih.gov

Studies on testosterone derivatives have employed quantum mechanical parameters like Absolute Hardness (η) and Electronegativity (χ) to develop Quantitative Structure-Activity Relationships (QSAR). researchgate.net These parameters, derived from DFT calculations, help in understanding the drug-receptor interaction mechanisms. researchgate.net The principle of maximum hardness, for instance, provides valuable information for the development of QSAR models. researchgate.net

Reactivity predictions can also be made. For example, computational studies on the chlorination of testosterone have used DFT to calculate the energetics of reaction pathways, identifying the most likely sites of reaction. nih.gov For Testosterone Methanesulfonate, similar calculations would likely focus on the reactivity of the steroid's A-ring, particularly the α,β-unsaturated ketone system, and the electrophilicity of the sulfonate group.

Table 1: Representative Quantum Chemical Parameters for Steroid Analysis (Note: This table is illustrative, based on typical parameters used in QSAR studies of testosterone derivatives, as direct data for this compound is not available).

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy correlates with greater reactivity toward electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy correlates with greater reactivity toward nucleophiles. |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons. | Used in QSAR to correlate with biological activity. researchgate.net |

| Absolute Hardness (η) | Resistance to change in electron distribution. | Provides information on stability and is a key parameter in QSAR development. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. mdpi.com These simulations model the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior, preferred shapes (conformations), and stability. nih.govnih.gov

MD simulations have also been used extensively to study the behavior of steroids within biological membranes. nih.govcas.cz These studies analyze parameters like the steroid's tilt angle and depth of insertion into the lipid bilayer, which are influenced by the nature of its substituents. nih.gov For this compound, the polar methanesulfonate group would significantly influence its orientation at a membrane interface compared to less polar esters. cas.cz

Table 2: Conformational Parameters from MD Simulations of Steroids (Note: This table is based on general findings from MD studies of various steroids, illustrating the type of data generated).

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein or molecule structures. | Indicates the stability of the molecule's conformation over the simulation time. Lower, stable RMSD suggests a stable conformation. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each particle from its average position. | Highlights the flexible regions of the molecule, such as the ester side chain. |

| Tilt Angle | The angle of the steroid's main axis relative to the membrane normal. | Describes the orientation of the steroid within a lipid bilayer, affecting its interactions. nih.gov |

| Insertion Depth | The position of the steroid's center of mass relative to the center of the membrane. | Determines which parts of the molecule are exposed to the aqueous or lipid phase. nih.gov |

In Silico Docking Studies with Relevant Enzyme Active Sites (e.g., steroid metabolizing enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme. uit.no This method is widely used to understand how steroid hormones and their analogs interact with the active sites of metabolizing enzymes. nih.govualberta.ca

Key enzymes in testosterone metabolism include members of the Cytochrome P450 (CYP) family, such as CYP3A4, and UDP-glucuronosyltransferases (UGTs). uit.noualberta.cajabonline.in Docking studies involving testosterone and other steroids with CYP3A4 and CYP3A5 have been performed to compare their binding affinities and orientations. ualberta.ca These simulations calculate an interaction energy or docking score, which correlates with the binding affinity (Km), and analyze the distance between the steroid and the enzyme's heme group, which is crucial for metabolism. ualberta.ca

For this compound, docking studies would predict its binding mode within the active sites of these enzymes. The methanesulfonate group's size, shape, and polarity would be critical in determining the specific hydrogen bonds and hydrophobic interactions formed with amino acid residues, influencing its metabolic fate. For example, studies on 5α-reductase, which converts testosterone to dihydrotestosterone (B1667394), show that the ligand's conformation within the active site is key to its inhibitory capacity. nih.gov

Table 3: Example Docking Results for Steroids with Metabolizing Enzymes (Note: Data is compiled from a study on various steroid hormones with CYP3A4 and CYP3A5 to illustrate typical results. ualberta.ca)

| Steroid | Enzyme | Km (μM) (Experimental) | Vmax/Km (Experimental) | Interaction Energy (U, kcal/mol) (Docking) |

|---|---|---|---|---|

| Testosterone | CYP3A4 | 36.4 | 1.00 | -8.54 |

| Testosterone | CYP3A5 | 61.3 | 0.31 | -8.41 |

| Progesterone | CYP3A4 | 14.8 | 0.44 | -8.84 |

| Progesterone | CYP3A5 | 22.8 | 0.22 | -8.67 |

| Cortisol | CYP3A4 | 104 | 0.08 | -8.08 |

| Cortisol | CYP3A5 | 134 | 0.02 | -7.67 |

Prediction of Spectroscopic Properties and Reaction Pathways via Computational Chemistry

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. purdue.eduresearchgate.net Methods like DFT can be used to calculate theoretical vibrational frequencies (for IR spectroscopy) and nuclear magnetic shielding constants (for NMR spectroscopy). nih.govnih.gov

For steroid hormones, combined experimental and theoretical investigations have successfully used DFT calculations to simulate IR and vibrational circular dichroism (VCD) spectra. nih.gov By comparing the calculated spectra of different possible conformations with experimental data, researchers can determine the most likely structure in solution. nih.gov For this compound, such calculations could predict its characteristic 1H and 13C NMR chemical shifts and the vibrational frequencies for its key functional groups, such as the carbonyl, C=C double bond, and the S=O bonds of the methanesulfonate ester.

Furthermore, quantum chemical calculations can map out entire reaction pathways, including the structures and energies of transition states and intermediates. nih.gov This has been demonstrated in studies predicting the products of testosterone's reaction with disinfectants. nih.gov For this compound, computational methods could be used to predict its stability and potential degradation pathways, for instance, by calculating the energy barrier for the hydrolysis of the methanesulfonate ester bond.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Testosterone |

| Testosterone Cypionate |

| Testosterone Enanthate |

| Testosterone Acetate (B1210297) |

| Dihydrotestosterone (DHT) |

| Progesterone |

Future Directions and Emerging Research Avenues for Testosterone Methanesulfonate Studies

Development of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles

The synthesis of steroid derivatives, including testosterone (B1683101) methanesulfonate (B1217627), is an area ripe for the application of green chemistry principles. researchgate.netresearchgate.netbrynmawr.edu Traditional synthetic methods for steroids often involve multiple steps, the use of hazardous reagents, and the generation of significant chemical waste, resulting in poor atom economy. researchgate.netprimescholars.com Future research is poised to address these limitations by developing more sustainable and efficient synthetic routes.

Key areas of focus for improving the synthesis of testosterone methanesulfonate include:

Catalytic Processes: The exploration of heterogeneous catalysts is a promising avenue. researchgate.netbrynmawr.edu These catalysts can facilitate reactions with higher selectivity and can be easily separated from the reaction mixture, allowing for recycling and minimizing waste. For the esterification of testosterone with methanesulfonyl chloride to form this compound, novel solid acid catalysts could replace traditional, more corrosive acid catalysts. Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and energy consumption. researchgate.netsemanticscholar.org

Solvent-Free or Greener Solvent Systems: Moving away from conventional organic solvents towards solvent-free reaction conditions or the use of more environmentally benign solvents, such as ionic liquids or supercritical fluids, is a key tenet of green chemistry. researchgate.netresearchgate.net Research into solvent-free esterification of testosterone, potentially promoted by a recyclable polymer-supported tosylic acid catalyst under microwave irradiation, provides a model for developing similar methods for this compound. semanticscholar.org

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the final product, is central to green synthesis. primescholars.comum-palembang.ac.id Future synthetic routes for this compound will be designed to maximize atom economy by favoring addition reactions and minimizing the use of protecting groups and stoichiometric reagents. um-palembang.ac.idacs.org Dehydrogenative coupling reactions, which produce only hydrogen gas as a byproduct, are an example of a highly atom-economic process that could be explored for the synthesis of testosterone derivatives. acs.org

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. rsc.orgshimadzu.com The synthesis of this compound can benefit significantly from the application of advanced process analytical technology (PAT). rsc.org

Emerging techniques for real-time monitoring include:

In-line and Online Spectroscopy: Techniques such as in-line Fourier-transform infrared (FTIR) spectroscopy (FlowIR) and UV-vis spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. rsc.org For the synthesis of this compound, these methods could be used to monitor the consumption of testosterone and the formation of the methanesulfonate ester, allowing for precise determination of the reaction endpoint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of benchtop NMR spectrometers with flow cells allows for the application of NMR in real-time reaction monitoring. rsc.org A stopped-flow benchtop NMR system could be employed to acquire quantitative data on the kinetics of the esterification reaction to form this compound. rsc.org

Mass Spectrometry (MS): Real-time monitoring using mass spectrometry, particularly with ambient ionization techniques like Direct Analysis in Real Time (DART) or Atmospheric Solids Analysis Probe (ASAP), can provide rapid and sensitive analysis of reaction mixtures with minimal sample preparation. acs.orgnih.govnih.govresearchgate.netacs.org These techniques could be integrated into a flow reactor setup for the continuous synthesis and monitoring of this compound.

The following table summarizes some advanced analytical techniques and their potential application in monitoring the synthesis of this compound.

| Analytical Technique | Application in Real-Time Monitoring | Potential Advantages |

| FlowIR | Monitoring the disappearance of the hydroxyl group of testosterone and the appearance of the sulfonate ester group. | Non-destructive, provides real-time functional group information. rsc.org |

| UV-vis Spectroscopy | Tracking changes in the chromophore of the steroid nucleus during the reaction. | Useful for monitoring reaction completion in flow synthesis. rsc.org |

| Benchtop NMR | Quantitative monitoring of reactant consumption and product formation. | Provides detailed structural information and quantitative data. rsc.org |

| DART-HRMS | Rapid identification of reactants, intermediates, and products in a flow system. | High-throughput, minimal sample preparation required. nih.govresearchgate.net |

| ASAP-MS | Fast screening of reaction progress and product formation. | Rapid analysis with high sensitivity. acs.orgnih.govacs.org |

Exploration of this compound as a Chemical Probe in Basic Biochemical Research

The unique chemical properties of this compound make it a candidate for development as a chemical probe to investigate biological systems. acs.orgacs.orgnih.gov The methanesulfonate group can act as a reactive handle or a recognition element in specific biochemical contexts.

Future research in this area could involve:

Probing Protein-Ligand Interactions: this compound could be used to study the binding pockets of steroid-binding proteins, such as the androgen receptor. acs.orgacs.orgnih.gov The methanesulfonate moiety could influence binding affinity or provide a site for covalent modification, allowing for the mapping of binding sites.

Development of Affinity-Based Probes: By attaching a reporter molecule, such as biotin (B1667282) or a fluorescent tag, to this compound, it could be converted into an affinity-based probe. acs.orgacs.orgnih.gov Such probes would be valuable tools for immunoassays, affinity purification of steroid-binding proteins, and imaging studies. For example, biotinylated testosterone derivatives have been successfully synthesized and used as immunochemical probes. acs.orgacs.orgnih.govresearchgate.net

Fluorinated Analogues for Imaging: The synthesis of fluorinated analogues of this compound could lead to the development of probes for positron emission tomography (PET). nih.gov Fluorine-substituted steroids have shown promise as imaging agents for receptor-positive tumors. nih.gov

Integration with High-Throughput Screening for Chemical Reactivity Profiling

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific activity. acs.orgnih.govnih.govresearchgate.netacs.org Integrating this compound into HTS platforms could accelerate the discovery of its potential applications.

Future directions include:

Screening for Novel Reactions: HTS could be used to screen a library of potential catalysts and reaction conditions for the synthesis of this compound, rapidly identifying optimal synthetic pathways.

Reactivity Profiling: By screening this compound against a panel of enzymes or receptors, its biological activity profile could be quickly determined. This could uncover unexpected biological targets or activities.

Ambient Mass Spectrometry in HTS: Ambient ionization mass spectrometry techniques like DART-MS and ASAP-MS are well-suited for HTS as they allow for the rapid analysis of samples with minimal preparation. acs.orgnih.govnih.govresearchgate.netacs.org These methods have been successfully used for the high-throughput identification and quantification of anabolic steroid esters. acs.orgnih.govnih.govresearchgate.netacs.org

Q & A

Q. What analytical methods are recommended for quantifying Testosterone Methanesulfonate purity in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with UV detection is the gold standard for quantifying this compound purity. A validated method involves using a C18 column with a mobile phase of acetonitrile and water (70:30 v/v) at a flow rate of 1.0 mL/min, detecting at 254 nm. For impurity profiling, tandem mass spectrometry (LC-MS/MS) can identify degradation products at thresholds as low as 0.1% . Thin-layer chromatography (TLC) with silica gel plates and a chloroform-ethanol (95:5) solvent system can provide rapid qualitative assessments of purity, though it lacks the precision of HPLC .

Q. How should researchers design in vitro experiments to assess this compound stability under varying pH conditions?

Prepare buffered solutions (pH 2–10) using hydrochloric acid or sodium hydroxide and incubate this compound at 37°C. Sample aliquots should be withdrawn at intervals (e.g., 0, 24, 48 hours) and analyzed via HPLC to quantify degradation products. Include a stability-indicating method validation to ensure specificity, accuracy, and linearity across the pH range. Statistical tools like ANOVA can identify significant degradation trends .

Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound?

Key parameters include:

- Reaction stoichiometry : Maintain a 1:1.2 molar ratio of testosterone to methanesulfonic acid to minimize unreacted starting material.

- Temperature control : Conduct esterification at 50–60°C to optimize yield while avoiding thermal decomposition.

- Purification : Use recrystallization from ethanol-water (80:20) to achieve >99% purity. Document all steps with raw chromatograms and spectral data (e.g., IR, NMR) for cross-validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Conflicting toxicity data often arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To address this:

- Standardize models : Use OECD guidelines for acute toxicity testing in Sprague-Dawley rats, ensuring consistent dosing (e.g., 50–200 mg/kg/day) and endpoints (e.g., serum testosterone levels, histopathology).

- Mechanistic studies : Employ comet assays or γ-H2AX staining to assess DNA damage in Leydig cells, linking toxicity to oxidative stress biomarkers like malondialdehyde (MDA) and glutathione (GSH) .

- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify confounding variables (e.g., solvent carriers, animal strain variability) .

Q. What advanced techniques are suitable for detecting trace-level alkyl sulfonate impurities in this compound batches?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is optimal for detecting volatile sulfonate esters like methyl methanesulfonate (MMS) at ppm levels. Derivatize samples with pentafluorobenzyl bromide to enhance sensitivity. For non-volatile impurities, ultra-high-performance liquid chromatography (UHPLC) with a charged aerosol detector (CAD) provides robust quantification without derivatization . Include method validation per ICH Q2(R1) guidelines, focusing on limit of detection (LOD) and robustness .

Q. How can researchers optimize experimental designs to study the androgen receptor (AR) binding affinity of this compound?

Use a competitive binding assay with tritiated dihydrotestosterone (³H-DHT) and AR-positive cell lines (e.g., LNCaP). Incubate cells with varying concentrations of this compound (1 nM–10 μM) and measure displacement using scintillation counting. Normalize data to DHT’s binding constant (Kd ≈ 0.1 nM) and apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Confirm results with molecular docking simulations using AR crystal structures (PDB ID: 1E3G) to assess steric and electronic interactions .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use a four-parameter logistic model (4PL) to fit dose-response curves, accounting for Hill slope and baseline effects. For non-linear kinetics, apply the Akaike Information Criterion (AIC) to compare models. Report 95% confidence intervals for EC50/IC50 values and use bootstrapping to assess robustness in small sample sizes .

Q. How should researchers address batch-to-batch variability in preclinical studies?

Implement a quality-by-design (QbD) framework:

- Critical quality attributes (CQAs) : Define purity (>99%), particle size (D90 < 50 μm), and solubility (>2 mg/mL in DMSO).

- Process analytical technology (PAT) : Use in-line Raman spectroscopy to monitor synthesis in real time.

- Stability protocols : Store batches at -20°C under nitrogen and test for degradation every 6 months via accelerated stability studies (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.